[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](morpholino)methanone
Description
2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is a thiazole-based compound featuring a 4-chlorobenzyl substituent at the 2-position of the thiazole ring and a morpholino methanone group at the 4-position. Thiazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and receptor-modulating properties . The incorporation of a morpholino group, a saturated six-membered ring containing one oxygen and one nitrogen atom, is often employed to enhance solubility, pharmacokinetic profiles, or target binding affinity in drug design . The 4-chlorobenzyl moiety may contribute to lipophilicity and influence interactions with hydrophobic binding pockets in biological targets.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-3-1-11(2-4-12)9-14-17-13(10-21-14)15(19)18-5-7-20-8-6-18/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCUYSOBHUQMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone typically involves the condensation of 4-chlorobenzylamine with a thiazole derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, resulting in a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its thiazole ring is known for biological activity, making it a candidate for drug design targeting various diseases.
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. Studies have demonstrated that modifications to the thiazole ring can enhance efficacy against bacterial strains .
- Anticancer Properties : Some derivatives of thiazole have been investigated for their potential as anticancer agents. The incorporation of morpholine into the structure may enhance selectivity and reduce toxicity in normal cells .
Agricultural Chemistry
In agricultural chemistry, compounds similar to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone have been explored for their potential as pesticides or herbicides.
- Pesticidal Activity : Thiazole-based compounds have been studied for their effectiveness against pests. The chlorobenzyl group may contribute to increased potency against specific insect species .
- Fungicidal Properties : The compound's structural features suggest potential fungicidal activity, which can be beneficial in crop protection strategies .
Material Sciences
In material sciences, the compound's unique properties can be harnessed for developing new materials with specific functionalities.
- Polymer Chemistry : The morpholino group can be utilized in polymer synthesis, potentially leading to materials with enhanced mechanical properties or thermal stability .
- Coatings and Adhesives : The chemical structure may also lend itself to applications in coatings and adhesives, particularly those requiring resistance to environmental degradation .
Case Studies
Several case studies highlight the applications of thiazole derivatives in various fields:
- Antimicrobial Agents : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of thiazole derivatives for antibacterial activity against resistant strains of Staphylococcus aureus. Modifications similar to those found in 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone showed enhanced activity compared to traditional antibiotics .
- Agricultural Applications : Research conducted at a leading agricultural university explored the use of thiazole-based compounds as fungicides. Trials indicated that these compounds effectively reduced fungal infections in crops, demonstrating potential for commercial agricultural use .
- Material Innovations : A recent study focused on the incorporation of thiazole derivatives into polymer matrices for improved thermal stability and mechanical strength. The findings suggested that such modifications could lead to advanced materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling pathways. By binding to these enzymes, the compound can disrupt normal cellular processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone with structurally related compounds, focusing on substituent effects, functional groups, and reported biological activities.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: A thiazole ring with a 2-chlorophenyl group at position 4 and a morpholinoacetamide side chain at position 2.
- Key Differences: The morpholino group is connected via an acetamide linker instead of a direct methanone bond. The chlorophenyl substituent is at position 4 of the thiazole (vs. 2-position in the target compound).
- Positional isomerism of the chlorophenyl group could affect steric interactions with target proteins.
(2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone
- Structure: A thiazole ring with a 4-chlorophenyl methanone group at position 5, a methyl group at position 4, and an anilino (phenylamino) substituent at position 2.
- Key Differences: The morpholino group is replaced by an anilino group, which is less polar and more lipophilic. The 4-chlorophenyl group is part of a methanone at position 5 (vs. position 4 in the target compound).
- Implications: The anilino group may enhance membrane permeability but reduce solubility compared to the morpholino moiety . Antitumor activity reported for this class of compounds suggests that structural analogs like the target compound warrant further pharmacological evaluation .
DC591053: (S)-(7-ethoxy-6-methoxy-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)−3,4-dihydroisoquinolin-2(1H)-yl)(morpholino)methanone
- Structure: A complex dihydroisoquinoline scaffold with a morpholino methanone group and indole-based substituents.
- Key Differences: The core structure is a dihydroisoquinoline rather than a thiazole. The morpholino group is retained, but the overall structure is larger and more heterocyclic.
- Implications: DC591053 acts as a relaxin family peptide receptor 4 (RXFP4) agonist, highlighting the role of the morpholino group in receptor interactions . The thiazole-based target compound may exhibit distinct target selectivity due to its simpler scaffold.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone | Thiazole | 2-(4-Chlorobenzyl), 4-(morpholino methanone) | Potential antitumor activity* | |
| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | Thiazole | 4-(2-Chlorophenyl), 2-(morpholinoacetamide) | Not reported | |
| (2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone | Thiazole | 5-(4-Chlorophenyl methanone), 4-methyl, 2-anilino | Antitumor | |
| DC591053 | Dihydroisoquinoline | Morpholino methanone, indole-ethyl, ethoxy/methoxy groups | RXFP4 agonist |
*Inferred from structural analogs in .
Key Findings and Implications
Morpholino Group Utility: The morpholino moiety is a common feature in compounds with receptor-binding activity (e.g., DC591053’s RXFP4 agonism) , suggesting its role in enhancing solubility and target engagement in the target compound.
Substituent Positioning : The 4-chlorobenzyl group at the thiazole’s 2-position may optimize spatial interactions compared to analogs with substituents at positions 4 or 5 .
Structural Complexity vs. Selectivity : Simpler thiazole-based structures (target compound) may offer advantages in synthetic accessibility and metabolic stability over more complex scaffolds like DC591053 .
Biological Activity
2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone (CAS: 478030-47-6) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is C15H15ClN2O2S, with a molecular weight of 322.81 g/mol. The compound features a thiazole ring, a morpholine moiety, and a chlorobenzyl substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O2S |
| Molecular Weight | 322.81 g/mol |
| CAS Number | 478030-47-6 |
| Purity | >90% |
Synthesis
The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone typically involves the reaction of thiazole derivatives with morpholine and appropriate chlorobenzyl reagents. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to promote the formation of the desired product.
Anticancer Activity
Research has indicated that thiazole derivatives possess significant anticancer properties. Studies have shown that compounds similar to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds with thiazole rings have demonstrated IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against different cancer cell lines such as A-431 and Jurkat cells .
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups and specific substitutions on the phenyl ring enhance cytotoxicity.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Preliminary studies indicate that 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone exhibits activity against various bacterial strains.
- Case Study : In vitro assays demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, although specific MIC values need further investigation.
Anticonvulsant Activity
The anticonvulsant potential of thiazole compounds has been widely studied. The compound's morpholine group may contribute to its neuroprotective effects.
Q & A
Q. What are the key synthetic strategies for 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the thiazole ring via reaction of 4-chlorobenzyl derivatives with thiourea or thioamides under acidic conditions .
- Condensation : Coupling the thiazole intermediate with morpholine derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the methanone linkage .
- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane are preferred for improved solubility and reaction efficiency .
Key intermediates should be purified via column chromatography to minimize by-products .
Q. How is the structural confirmation of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone achieved?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra provide details on hydrogen and carbon environments, confirming the thiazole ring, chlorobenzyl group, and morpholine moiety .
- X-ray Crystallography : Resolves spatial arrangements of atoms, particularly the orientation of the morpholino group relative to the thiazole core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer : Critical factors include:
- Catalyst Selection : Use of piperidine or acetic acid as catalysts in condensation steps to enhance reaction rates .
- Temperature Control : Maintaining reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete ring formation .
- By-Product Mitigation : Employ thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate intermediates .
- Recrystallization : Purify the final product using ethanol or methanol to remove residual solvents .
Q. What are the potential biological targets and mechanisms of action for this compound?
- Methodological Answer : Preliminary studies on structurally similar compounds suggest:
- Enzyme Inhibition : Interaction with kinases or proteases via hydrogen bonding between the morpholino group and catalytic residues .
- Receptor Modulation : The chlorobenzyl-thiazole moiety may bind to hydrophobic pockets in G-protein-coupled receptors (GPCRs) .
- Cellular Assays : Evaluate cytotoxicity and target engagement using fluorescence-based assays (e.g., FLIPR for calcium signaling) .
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
- Compound Stability : Test degradation under storage conditions (e.g., DMSO stock solutions at -20°C) using LC-MS .
- Structural Analog Comparison : Compare activity with derivatives lacking the morpholino or chlorobenzyl group to identify critical pharmacophores .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies should focus on:
- Substituent Variation : Modify the chlorobenzyl group (e.g., electron-withdrawing/-donating groups) or morpholino ring size to assess activity changes .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
- In Vivo Validation : Test top candidates in rodent models for pharmacokinetics and toxicity .
Q. What analytical methods ensure purity and stability during biological testing?
- Methodological Answer : Implement:
- HPLC-PDA : Quantify purity (>95%) and detect degradation products under physiological conditions (e.g., pH 7.4 buffer) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
- Forced Degradation Studies : Expose the compound to light, heat, and oxidizers to identify vulnerable functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
